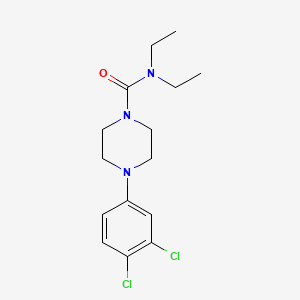

![molecular formula C8H11F3N2O3 B3008685 2,6-二氮杂螺[3.4]辛烷-7-酮 2,2,2-三氟乙酸盐 CAS No. 2228784-02-7](/img/structure/B3008685.png)

2,6-二氮杂螺[3.4]辛烷-7-酮 2,2,2-三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

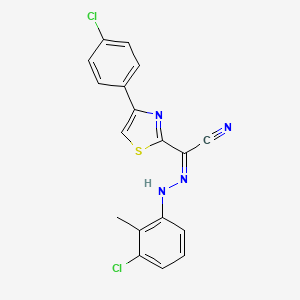

The compound 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate is a derivative within the class of diazaspiro compounds, which are characterized by their spirocyclic structure containing two nitrogen atoms. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of diazaspiro compounds can be achieved through various methods. For instance, a scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported, which is a close relative to the 2,6-diazaspiro[3.4]octan-7-one structure . This synthesis is significant as it provides a structural surrogate for piperazine, a common moiety in pharmaceuticals, and demonstrates its utility in arene amination reactions .

Molecular Structure Analysis

The molecular structure of diazaspiro compounds can be complex, with different conformations affecting their chemical properties. For example, in the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, the envelope conformations of the isoxazolidine rings differ, leading to pseudo-axial and pseudo-equatorial substituents in the resulting compounds . This indicates that the molecular structure of 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate may also exhibit such conformational diversity.

Chemical Reactions Analysis

Diazaspiro compounds can participate in various chemical reactions. The regioselective synthesis of diazaspiro derivatives has been achieved through cycloaddition reactions, with subsequent reactions leading to the formation of pyrazolecarbohydrazide derivatives and further intramolecular cyclization to produce tetrazaspiro derivatives . These reactions highlight the reactivity of the diazaspiro scaffold and suggest that 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate could undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro compounds are influenced by their molecular structure. For example, the crystal structures of related diazepine derivatives have been characterized, revealing the existence of tautomeric forms in both solution and solid-state . This suggests that the physical and chemical properties of 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate would also be influenced by its tautomeric state and molecular geometry.

科学研究应用

生物添加剂合成

甘油的衍生物三乙酸甘油酯因其作为生物添加剂和抗爆剂的作用而著称,有助于提高生物柴油发动机的性能。各种变量,包括反应时间、甘油与乙酸的摩尔比和反应温度,对于此类生物添加剂的合成至关重要。此外,不同催化剂对转化率和结果的影响已得到广泛研究,表明 2,6-二氮杂螺[3.4]辛烷-7-酮 2,2,2-三氟乙酸盐在该领域的潜在相关性 (Mufrodi、Budiman 和 Purwono,2018)。

环境降解研究

研究集中在多氟烷基化学品的微生物降解上,包括那些含有全氟烷基部分的化学品,如 2,6-二氮杂螺[3.4]辛烷-7-酮 2,2,2-三氟乙酸盐。这些化学品因其广泛的工业和商业应用而闻名。降解过程通常产生各种全氟烷基羧酸和磺酸,由于其毒性特征而引起关注。了解重要前体的生物降解性,例如基于氟代端粒的化合物和全氟烷基磺酰胺衍生物,对于评估其环境归宿和影响至关重要。此知识有助于评估此类化合物对环境和健康的潜在影响 (Liu 和 Avendaño,2013)。

生物医学研究

在医学诊断和治疗领域,硼二吡咯平台上的荧光团组(包括 2,6-二氮杂螺[3.4]辛烷-7-酮 2,2,2-三氟乙酸盐)引起了相当大的兴趣。这些化合物被称为 BODIPY,已用于分子传感,包括生物分子和生物过程的传感。它们的结构多样性和定向修饰的潜力使其在医学和生物应用中极具价值。最近的进展允许将 BODIPY 用于药物微纳载体的功能化,提高了癌症治疗中的治疗效果,并在体外和体内提供了实时成像能力 (Marfin、Solomonov、Timin 和 Rumyantsev,2017)。

作用机制

Target of Action

The primary target of 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate is the Sigma-1 receptor (σ1R) . The σ1R is considered a promising drug target for pain management .

Mode of Action

The compound acts as a potent σ1R antagonist . It interacts with the σ1R, blocking its function . This antagonistic action on the σ1R can enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .

Biochemical Pathways

The compound’s interaction with the σ1R influences the opioid receptor pathway . By antagonizing the σ1R, it can enhance the analgesic effect of MOR agonists . This can lead to an increased antinociceptive effect, providing relief from pain .

Result of Action

The result of the compound’s action is a significant enhancement of the antinociceptive effect of morphine and a rescue of morphine-induced analgesic tolerance . This means that the compound can increase the pain-relieving effects of morphine and prevent the development of tolerance to morphine’s analgesic effects .

安全和危害

The safety information for “2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

属性

IUPAC Name |

2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.C2HF3O2/c9-5-1-6(4-8-5)2-7-3-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNPHRMKZTUFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC12CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate | |

CAS RN |

2228784-02-7 |

Source

|

| Record name | 2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)

![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)

![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)

![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)

![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)

![2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3008622.png)